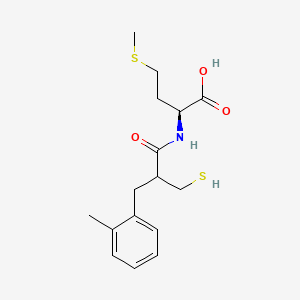

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine

Übersicht

Beschreibung

NEP-IN-2 ist eine Verbindung, die für ihre inhibitorische Wirkung auf die neutrale Endopeptidase bekannt ist, ein Enzym, das am Abbau verschiedener Peptidhormone beteiligt ist.

Herstellungsmethoden

Die Synthese von NEP-IN-2 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Syntheseweg beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von NEP-IN-2 zu bilden.

Funktionalisierung: Die Kernstruktur wird dann durch verschiedene chemische Reaktionen funktionalisiert, um die notwendigen funktionellen Gruppen einzuführen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden für NEP-IN-2 sind so konzipiert, dass Ausbeute und Reinheit optimiert und gleichzeitig Kosten und Umweltbelastung minimiert werden. Diese Methoden beinhalten oft großtechnische Reaktionen und fortschrittliche Reinigungstechniken .

Vorbereitungsmethoden

The synthesis of NEP-IN-2 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NEP-IN-2.

Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for NEP-IN-2 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions and advanced purification techniques .

Analyse Chemischer Reaktionen

NEP-IN-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : It has been identified as an effective inhibitor of atriopeptidase (neutral endopeptidase), which plays a crucial role in cardiovascular health. This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

- Antioxidant Properties : The mercapto group allows the compound to participate in redox reactions, potentially acting as an antioxidant in biological systems.

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential.

Pharmaceutical Applications

The compound is primarily studied for its cardiovascular implications due to its role as an atriopeptidase inhibitor. Research indicates that derivatives of this compound may offer benefits in managing cardiovascular diseases by modulating the activity of neuropeptides involved in blood pressure regulation .

Potential Therapeutic Uses

- Cardiovascular Disorders : As an inhibitor of atriopeptidase, it may help manage conditions like hypertension and heart failure.

- Research on Atherosclerosis : It is utilized in studies related to atherosclerosis and restenosis following vascular interventions, highlighting its relevance in vascular biology .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits atriopeptidase activity, with optimal activity observed in specific structural derivatives .

- Animal Models : In vivo studies have shown promising results regarding its cardiovascular effects, suggesting that it may improve outcomes in models of heart failure and hypertension.

Wirkmechanismus

The mechanism of action of NEP-IN-2 involves the inhibition of neutral endopeptidase, a zinc-dependent metalloprotease. By binding to the active site of the enzyme, NEP-IN-2 prevents the degradation of peptide hormones, thereby enhancing their biological effects. This inhibition can lead to increased levels of peptides such as atrial natriuretic peptide and brain natriuretic peptide, which have beneficial effects on cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

NEP-IN-2 ähnelt anderen Inhibitoren der neutralen Endopeptidase, wie z. B. N-Methyl-2-pyrrolidon und N-Ethyl-2-pyrrolidon. NEP-IN-2 ist einzigartig in seiner spezifischen Bindungsaffinität und seiner inhibitorischen Potenz. Weitere ähnliche Verbindungen sind:

N-Methyl-2-pyrrolidon: Ein Lösungsmittel mit hoher Löslichkeit und Lösungsstärke, das in verschiedenen industriellen Anwendungen eingesetzt wird.

N-Ethyl-2-pyrrolidon: Ein weiteres Lösungsmittel mit ähnlichen Eigenschaften wie N-Methyl-2-pyrrolidon, das in einigen Anwendungen als Ersatz verwendet wird.

NEP-IN-2 zeichnet sich durch seine spezifische Anwendung in der medizinischen Forschung und seine potenziellen therapeutischen Vorteile aus .

Biologische Aktivität

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine is a sulfur-containing compound with significant biological activity, primarily due to its mercapto group and methionine backbone. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Mercapto Group : The presence of the –SH group enhances its reactivity, particularly in redox reactions.

- Methionine Backbone : This amino acid component is crucial for various biological functions, including protein synthesis and methylation processes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-3-[[(2-Methylphenyl)methyl]-3-sulfanylpropanoyl]amino]propanoic acid | Structure | Contains a hydroxyl group affecting solubility |

| 4-[(2-Benzyl-3-sulfanylpropanoyl)amino]benzoic acid | Structure | Aromatic amine structure enhancing interaction |

| 3-Oxo-3-[1-Phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid | Structure | Ketone functionality affecting reactivity |

Biological Activities

This compound exhibits several notable biological activities:

- Inhibition of Atriopeptidase : Research indicates that this compound is a potent inhibitor of atriopeptidase (neutral endopeptidase), suggesting potential cardiovascular therapeutic applications .

- Antimicrobial Properties : The compound's thiol group may contribute to antimicrobial activity, particularly against certain bacterial strains. Studies have shown that similar mercapto compounds can inhibit microbial growth through disruption of cellular processes.

- Metabolic Interactions : The compound has been studied for its role in methionine metabolism, particularly in interactions with gut microbiota such as Streptococcus gordonii and Fusobacterium nucleatum, which can influence polyamine synthesis and overall metabolic pathways .

Case Study 1: Cardiovascular Therapeutics

In a study focused on the inhibition of atriopeptidase, this compound was found to significantly reduce atriopeptidase activity in vitro. This inhibition suggests that the compound may help regulate blood pressure and fluid balance, making it a candidate for cardiovascular drug development .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various mercapto compounds, including derivatives similar to this compound. Results indicated effective inhibition of bacterial growth, supporting the potential use of such compounds in treating infections .

The biological activity of this compound can be attributed to:

- Redox Reactions : The mercapto group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : By binding to active sites of specific enzymes like atriopeptidase, it alters their function, providing therapeutic benefits.

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.